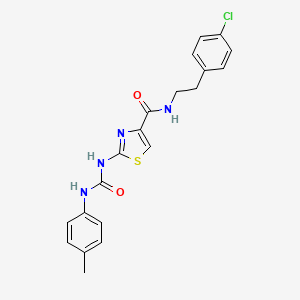

N-(4-chlorophenethyl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide

Description

Properties

IUPAC Name |

N-[2-(4-chlorophenyl)ethyl]-2-[(4-methylphenyl)carbamoylamino]-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19ClN4O2S/c1-13-2-8-16(9-3-13)23-19(27)25-20-24-17(12-28-20)18(26)22-11-10-14-4-6-15(21)7-5-14/h2-9,12H,10-11H2,1H3,(H,22,26)(H2,23,24,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUBRXKZSTWIPCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)C(=O)NCCC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenethyl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Thiazole Ring: Starting with a suitable thioamide and α-haloketone to form the thiazole ring.

Urea Formation: Reacting the thiazole derivative with an isocyanate to introduce the urea functionality.

Final Coupling: Coupling the intermediate with 4-chlorophenethylamine under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, solvent selection, and reaction condition optimization.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenethyl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: Potentially forming sulfoxides or sulfones.

Reduction: Reducing the nitro group (if present) to an amine.

Substitution: Halogen substitution reactions on the aromatic ring.

Common Reagents and Conditions

Oxidation: Using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Substitution: Using nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield amines.

Scientific Research Applications

Chemistry: As a building block for more complex molecules.

Biology: Studying its interactions with biological macromolecules.

Medicine: Investigating its potential as a therapeutic agent for various diseases.

Industry: Potential use in the development of new materials or as a catalyst.

Mechanism of Action

The mechanism of action of N-(4-chlorophenethyl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity and leading to a biological response. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Comparison with Structural Analogs

To contextualize its properties, N-(4-chlorophenethyl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide is compared below with structurally related thiazole carboxamide derivatives, focusing on synthesis, substituent effects, and inferred biological activity.

Table 1: Structural and Functional Comparison of Thiazole Carboxamide Derivatives

Key Differences:

Substituent Position and Linkage: The target compound features a ureido group at the thiazole-2-position, unlike the pyridinyl-substituted analogs in , which have a pyridine ring directly attached to the thiazole core.

Synthetic Routes: The target compound’s synthesis would require a ureido-forming step (e.g., reaction of an isocyanate with an amine), contrasting with ’s methodology, which couples amines to pre-formed carboxylate intermediates using classic coupling reagents like HATU or EDC .

Biological Activity

N-(4-chlorophenethyl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide, also known as CCT251545, is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of the Compound

CCT251545 is classified as a thiazole derivative and is characterized by its unique structure, which includes a thiazole ring and urea functional group. Its molecular formula is , and it is recognized for its potential as a therapeutic agent in various diseases, particularly in cancer treatment.

The biological activity of CCT251545 primarily involves its role as a small molecule inhibitor. While specific targets are still under investigation, it is believed to interact with certain enzymes or receptors that play critical roles in cellular signaling pathways. The modulation of these pathways can lead to significant biological responses, including apoptosis in cancer cells.

Anticancer Properties

Research indicates that CCT251545 exhibits notable anticancer properties. In vitro studies have demonstrated that the compound can inhibit the proliferation of various cancer cell lines. For instance:

- Cell Lines Tested : Studies have included breast cancer (MCF-7), lung cancer (A549), and colon cancer (HCT116) cell lines.

- Inhibition Rates : The compound showed IC50 values in the low micromolar range, indicating effective inhibition of cell growth.

Enzyme Inhibition

CCT251545 has been shown to inhibit specific enzymes involved in tumor progression:

- Target Enzymes : The compound is particularly effective against kinases involved in signaling pathways that regulate cell division and survival.

- Mechanistic Insights : Preliminary data suggest that CCT251545 may induce cell cycle arrest and promote apoptosis through the activation of pro-apoptotic factors.

Comparative Analysis with Similar Compounds

To better understand the unique properties of CCT251545, it is essential to compare it with other thiazole derivatives. A summary table comparing key features is provided below:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Thiazole ring, urea group | Anticancer activity |

| Thiazole-4-carboxamide Derivatives | Varies in substitution patterns | Variable anticancer effects |

| Other Urea Derivatives | Different aromatic substitutions | Potentially lower efficacy |

Case Studies

- Study on MCF-7 Cells : In a controlled study, MCF-7 breast cancer cells treated with CCT251545 demonstrated a 70% reduction in viability compared to untreated controls after 48 hours.

- Mechanistic Study : A mechanistic investigation revealed that CCT251545 activates caspase pathways leading to apoptosis, confirming its role as a pro-apoptotic agent.

- In Vivo Studies : Preliminary animal studies indicated that administration of CCT251545 resulted in reduced tumor size in xenograft models, supporting its potential for therapeutic use.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.